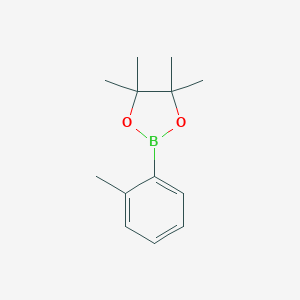

4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO2/c1-10-8-6-7-9-11(10)14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFSJKMRPYGNHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443748 | |

| Record name | 4,4,5,5-Tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195062-59-0 | |

| Record name | 4,4,5,5-Tetramethyl-2-o-tolyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195062-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5-Tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tolylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4,5,5-tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane, a key organoboron reagent in modern organic synthesis. This document details its chemical and physical properties, provides established experimental protocols for its synthesis, and outlines its primary application in Suzuki-Miyaura cross-coupling reactions. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating its effective use in the synthesis of complex organic molecules.

Introduction

This compound, also known as o-tolylboronic acid pinacol ester, is an organic compound belonging to the family of boronate esters.[1] These compounds are widely utilized in organic chemistry, most notably as coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The pinacol ester group imparts greater stability and easier handling compared to the corresponding boronic acid, making it a preferred reagent in many synthetic applications.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. It is important to note that while some data is specific to the ortho isomer, other properties are estimated from its closely related meta and para isomers due to a lack of publicly available data for the ortho form.

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| Synonyms | o-Tolylboronic Acid Pinacol Ester, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)toluene | [2] |

| CAS Number | 195062-59-0 | [2] |

| Molecular Formula | C₁₃H₁₉BO₂ | [3] |

| Molecular Weight | 218.10 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Purity | >97.0% (GC) | [2] |

Synthesis of this compound

The most common method for the synthesis of this compound involves the esterification of o-tolylboronic acid with pinacol. This reaction is typically carried out in an anhydrous solvent and can be driven to completion by the removal of water.

Experimental Protocol: Synthesis from o-Tolylboronic Acid and Pinacol

This protocol is a general procedure that can be adapted for the synthesis of various aryl boronate esters.

Reagents and Materials:

-

o-Tolylboronic acid

-

Pinacol

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Apparatus for filtration

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve o-tolylboronic acid (1 equivalent) in anhydrous dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add pinacol (1.05 equivalents) and anhydrous magnesium sulfate (1 equivalent).

-

Stir the resulting heterogeneous mixture at room temperature for 16 hours.[4]

-

Upon completion of the reaction (which can be monitored by thin-layer chromatography), filter the mixture to remove the magnesium sulfate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Logical Workflow for Synthesis:

References

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 195062-59-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane | C13H19BO2 | CID 2760598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

An In-Depth Technical Guide to o-Tolylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of o-tolylboronic acid pinacol ester, a key reagent in modern synthetic chemistry.

Compound Identification and Structure

o-Tolylboronic acid pinacol ester, systematically named 4,4,5,5-tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane, is an organoboron compound widely utilized in organic synthesis, particularly in carbon-carbon bond-forming reactions.[1]

Molecular Structure:

Figure 1: 2D Chemical Structure of o-Tolylboronic Acid Pinacol Ester.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of o-tolylboronic acid pinacol ester are summarized below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| IUPAC Name | 4,4,5,5-tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane | [1] |

| Synonyms | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)toluene | |

| CAS Number | 195062-59-0 | [1] |

| Molecular Formula | C₁₃H₁₉BO₂ | [1] |

| Molecular Weight | 218.10 g/mol | [1] |

| Physical Form | Liquid | N/A |

| Melting Point | 18 °C | N/A |

| Boiling Point | 303.1 °C at 760 mmHg | N/A |

Table 1: Key Physicochemical Properties.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a primary method for the structural confirmation of o-tolylboronic acid pinacol ester. While a publicly citable, peer-reviewed spectrum was not available at the time of this guide's compilation, the expected chemical shifts in CDCl₃ can be predicted based on analogous structures.

| Nucleus | Predicted Chemical Shift (δ) ppm | Assignment | Multiplicity |

| ¹H NMR | ~7.7 (1H) | Aromatic H (ortho to Boron) | d |

| ~7.3-7.1 (3H) | Aromatic H | m | |

| ~2.5 (3H) | Tolyl -CH₃ | s | |

| ~1.3 (12H) | Pinacol -CH₃ | s | |

| ¹³C NMR | ~145 | Aromatic C (ipso to -CH₃) | s |

| ~136 | Aromatic C-H | s | |

| ~130 | Aromatic C-H | s | |

| ~125 | Aromatic C-H | s | |

| ~84 | Pinacol C-O | s | |

| ~25 | Pinacol -CH₃ | s | |

| ~22 | Tolyl -CH₃ | s |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts in CDCl₃. Note: The carbon atom attached to boron is often difficult to observe due to quadrupolar relaxation and is not listed.

Reactivity and Applications

The primary application of o-tolylboronic acid pinacol ester is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The pinacol ester group offers enhanced stability and handling properties compared to the free boronic acid, preventing premature decomposition and protodeboronation. This stability makes it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron species and an organic halide or triflate, catalyzed by a palladium(0) complex.

Figure 2: Generalized Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

This reaction is fundamental in drug discovery for constructing biaryl scaffolds, which are common motifs in many therapeutic agents.

Experimental Protocols

The following sections provide detailed, adaptable methodologies for the synthesis of o-tolylboronic acid pinacol ester and its subsequent use in a typical cross-coupling reaction.

Synthesis of o-Tolylboronic Acid Pinacol Ester via Esterification

This protocol is adapted from a general and robust procedure for the synthesis of boronic acid pinacol esters from their corresponding boronic acids.

Reaction Scheme:

o-Tolylboronic Acid + Pinacol → o-Tolylboronic Acid Pinacol Ester + 2 H₂O

Materials and Equipment:

-

o-Tolylboronic acid

-

Pinacol (2,3-Dimethyl-2,3-butanediol)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether (anhydrous)

-

Pentane

-

Round-bottom flask with a magnetic stirrer bar

-

Argon or Nitrogen inert atmosphere setup

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To an oven-dried round-bottom flask under an argon atmosphere, add o-tolylboronic acid (1.0 equiv), pinacol (1.0 equiv), and anhydrous magnesium sulfate (1.5 equiv).

-

Add anhydrous diethyl ether to the flask to create a stirrable suspension (approx. 10-15 mL per gram of boronic acid).

-

Stir the suspension vigorously at room temperature for 24 hours under an inert atmosphere. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, filter the solid magnesium sulfate and any unreacted starting material. Wash the solid cake with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

For purification, dissolve the crude material in pentane and wash with water (3 x volume of pentane). This step removes any remaining pinacol.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the pure o-tolylboronic acid pinacol ester as a liquid.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of o-tolylboronic acid pinacol ester with an aryl bromide. Conditions such as catalyst, ligand, base, and solvent may require optimization for specific substrates.

Reaction Scheme:

Ar-Br + o-Tolylboronic Acid Pinacol Ester --[Pd Catalyst, Base]--> Ar-(o-Tolyl) + Byproducts

Materials and Equipment:

-

Aryl bromide (1.0 equiv)

-

o-Tolylboronic acid pinacol ester (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with 10-20% water)

-

Schlenk flask or reaction vial

-

Inert atmosphere setup (Argon or Nitrogen)

-

Heating and stirring module

-

Standard workup and purification supplies (e.g., separatory funnel, silica gel for chromatography)

Procedure:

-

To a Schlenk flask, add the aryl bromide (1.0 equiv), o-tolylboronic acid pinacol ester (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

-

Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.

-

Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.

-

Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Safety Information

o-Tolylboronic acid pinacol ester should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

Table 3: GHS Hazard Information.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

Synthesis of 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 4,4,5,5-tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane, a key building block in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions.[1][2] This document details the most common and effective synthetic methodologies, complete with experimental protocols and relevant quantitative data.

Introduction

This compound, also known as o-tolylboronic acid pinacol ester, is an organoboron compound widely utilized in academic and industrial research.[3][4] Its stability, ease of handling, and reactivity make it a valuable reagent for the formation of carbon-carbon bonds. The pinacol ester group provides enhanced stability compared to the corresponding boronic acid, allowing for easier purification and storage. This guide will focus on two primary synthetic routes: the Palladium-catalyzed Miyaura Borylation and the Grignard Reagent-based synthesis.

Synthetic Methodologies

Two principal routes for the synthesis of this compound are prevalent in the literature:

-

Miyaura Borylation of o-Bromotoluene: This method involves the palladium-catalyzed cross-coupling of an aryl halide (o-bromotoluene) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[5][6]

-

Grignard Reaction with 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This approach utilizes the reaction of a pre-formed o-tolyl Grignard reagent with a suitable boronic ester precursor.[7][8]

Signaling Pathway for Synthetic Routes

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the final product.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 195062-59-0 | C₁₃H₁₉BO₂ | 218.10 |

| o-Bromotoluene | 95-46-5 | C₇H₇Br | 171.03 |

| Bis(pinacolato)diboron (B₂pin₂) | 73183-34-3 | C₁₂H₂₄B₂O₄ | 253.94 |

| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 61676-62-8 | C₉H₁₉BO₃ | 186.06 |

| o-Tolylmagnesium bromide | 932-31-0 | C₇H₇BrMg | 195.34 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | C₃₄H₂₈Cl₂FeP₂Pd | 731.70 |

| Potassium Acetate (KOAc) | 127-08-2 | C₂H₃KO₂ | 98.14 |

Table 1: Physicochemical Properties of Key Compounds.

| Parameter | Miyaura Borylation | Grignard Reaction |

| Typical Yield | 70-90% | 65-85% |

| Reaction Temperature | 80-100 °C | 0 °C to rt |

| Reaction Time | 12-24 hours | 2-4 hours |

Table 2: Comparison of Synthetic Routes.

Experimental Protocols

Methodology 1: Miyaura Borylation

This protocol is based on the general principles of the Miyaura borylation reaction for the synthesis of aryl boronic esters.[5][9]

Experimental Workflow

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add o-bromotoluene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv), and potassium acetate (2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil or a low-melting solid.

Methodology 2: Grignard Reaction

This protocol outlines the synthesis via the formation of an o-tolyl Grignard reagent followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[7]

Experimental Workflow

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stir bar, place magnesium turnings (1.2 equiv). Add a small crystal of iodine to initiate the reaction. Add a solution of o-bromotoluene (1.0 equiv) in anhydrous diethyl ether dropwise to the magnesium turnings under an inert atmosphere. Maintain a gentle reflux until the magnesium is consumed.

-

Reaction with Boronate: Cool the freshly prepared o-tolylmagnesium bromide solution to 0 °C in an ice bath.

-

Addition of Boronate: Slowly add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv) to the Grignard reagent with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the desired product.

Product Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR (CDCl₃): δ 7.80 (d, 1H), 7.35-7.15 (m, 3H), 2.55 (s, 3H), 1.35 (s, 12H).

-

¹³C NMR (CDCl₃): δ 145.0, 136.0, 131.0, 129.5, 125.0, 83.5, 24.8, 22.5.

-

¹¹B NMR (CDCl₃): δ 31.0.

-

Mass Spectrometry (EI): m/z = 218 (M⁺).

Safety Considerations

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Palladium catalysts are toxic and should be handled with care.

-

Grignard reagents are highly reactive and moisture-sensitive. Anhydrous conditions are crucial for their successful preparation and use.

-

Organic solvents are flammable and should be handled away from ignition sources.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt these protocols as needed based on their specific laboratory conditions and available resources.

References

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 61676-62-8 | Benchchem [benchchem.com]

- 8. o-Tolylmagnesium bromide, 2M solution in diethyl ether, AcroSeal™, Thermo Scientific Chemicals 100 mL [thermofisher.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to o-Tolylboronic Acid Pinacol Ester

CAS Number: 195062-59-0

This technical guide provides a comprehensive overview of o-tolylboronic acid pinacol ester, a versatile reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and applications, with a focus on experimental protocols and quantitative data.

Chemical Properties and Data

o-Tolylboronic acid pinacol ester, also known as 2-tolylboronic acid pinacol ester, is an organoboron compound widely utilized in palladium-catalyzed cross-coupling reactions. Its pinacol ester group enhances stability and handling compared to the corresponding boronic acid.

Table 1: Physicochemical Properties of o-Tolylboronic Acid Pinacol Ester

| Property | Value | Reference |

| CAS Number | 195062-59-0 | [1] |

| Molecular Formula | C₁₃H₁₉BO₂ | [1] |

| Molecular Weight | 218.10 g/mol | [1] |

| Appearance | Solid | [2] |

| IUPAC Name | 4,4,5,5-tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane | [1] |

Table 2: Spectroscopic Data of o-Tolylboronic Acid Pinacol Ester

| Spectrum Type | Data Source |

| ¹H NMR | [3] |

| ¹³C NMR | [1] |

| IR | [1] |

| Mass Spectrometry | [3] |

Note: Detailed spectral data with peak assignments can be found in the referenced sources. While general spectra are available, specific, high-resolution annotated spectra for this compound are not consistently published in a centralized source.

Synthesis of o-Tolylboronic Acid Pinacol Ester: Miyaura Borylation

The most common and efficient method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction.[4][5] This palladium-catalyzed cross-coupling reaction utilizes an aryl halide (in this case, 2-bromotoluene) and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[6][7]

Experimental Protocol: Synthesis via Miyaura Borylation

This protocol is a representative procedure based on established Miyaura borylation methods.[4][5]

Materials:

-

2-Bromotoluene

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane or toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromotoluene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and the palladium catalyst and ligand (e.g., Pd(OAc)₂ (3 mol%) and PPh₃ (6 mol%)).

-

Add anhydrous solvent (e.g., 1,4-dioxane) to the flask.

-

Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Purification of o-Tolylboronic Acid Pinacol Ester

Purification of boronic acid pinacol esters can sometimes be challenging due to their sensitivity to silica gel. A common issue is the hydrolysis of the pinacol ester on the stationary phase, leading to reduced yields. A modified chromatographic method can be employed to mitigate this.

Table 3: Purification Protocol

| Step | Description |

| Stationary Phase | Silica gel |

| Mobile Phase | A gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) |

| Work-up | After column chromatography, fractions containing the product are combined and the solvent is removed under reduced pressure to yield the purified o-tolylboronic acid pinacol ester. |

Applications in Drug Development: Suzuki-Miyaura Cross-Coupling

o-Tolylboronic acid pinacol ester is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its primary application is in the Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between the tolyl group and another organic moiety.[8][9] This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in many drug candidates, including kinase inhibitors.[10][11][12]

Role in Kinase Inhibitor Synthesis

Tropomyosin receptor kinases (Trk) are a family of receptor tyrosine kinases that have been implicated in various cancers.[11] Small molecule inhibitors of Trk kinases are therefore promising therapeutic agents. The synthesis of these inhibitors often involves the construction of a complex heterocyclic core, which can be achieved through Suzuki-Miyaura coupling reactions. For instance, o-tolylboronic acid pinacol ester can be coupled with a halogenated heterocyclic core to introduce the o-tolyl group, a structural motif present in some kinase inhibitors.

Visualizing Synthetic and Signaling Pathways

To illustrate the utility of o-tolylboronic acid pinacol ester, the following diagrams, generated using the DOT language, depict a generalized experimental workflow for its synthesis and a simplified signaling pathway where a potential downstream product might act.

Caption: Generalized workflow for the synthesis of o-tolylboronic acid pinacol ester.

Caption: Simplified TrkA signaling pathway and the point of inhibition.

References

- 1. 2-Tolylboronic acid pinacol ester | C13H19BO2 | CID 10704008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Tolylboronic acid pinacol ester 253342-48-2 [sigmaaldrich.com]

- 3. 2-Tolylboronic acid(16419-60-6) 1H NMR [m.chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. ftp.orgsyn.org [ftp.orgsyn.org]

- 7. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. experts.arizona.edu [experts.arizona.edu]

- 11. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,4,5,5-Tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,5,5-Tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane, also known as o-tolylboronic acid pinacol ester, is a vital organoboron compound extensively utilized in modern organic synthesis. As a stable, easily handled, and highly reactive building block, it serves as a cornerstone in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the compound's properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Chemical Properties and Data

The physical and chemical properties of 4,4,5,5-tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane are summarized in the table below. This data is essential for its appropriate handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| IUPAC Name | 4,4,5,5-tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane | N/A |

| Synonyms | o-Tolylboronic Acid Pinacol Ester, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)toluene | [1] |

| CAS Number | 195062-59-0 | [1] |

| Molecular Formula | C₁₃H₁₉BO₂ | [2] |

| Molecular Weight | 218.1 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid or low melting solid | [2] |

| Melting Point | 18 °C | [2] |

| Boiling Point | 303.1±21.0 °C (Predicted) | [2] |

| Density | 0.98±0.1 g/cm³ (Predicted) | [1] |

Spectroscopic Data:

| Nucleus | Typical Chemical Shift (ppm) | Description |

| ¹H NMR | ~7.8 (d) | Aromatic proton ortho to the boronate ester |

| ~7.2-7.4 (m) | Other aromatic protons | |

| ~2.5 (s) | Methyl protons on the aromatic ring | |

| ~1.3 (s) | Methyl protons of the pinacol group (12H) | |

| ¹³C NMR | ~130-140 | Aromatic carbons |

| ~84 | Carbon atoms of the dioxaborolane ring attached to oxygen | |

| ~25 | Methyl carbons of the pinacol group | |

| ~21 | Methyl carbon on the aromatic ring |

Experimental Protocols

Synthesis of 4,4,5,5-tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane

A common and efficient method for the synthesis of aryl pinacol boronate esters is the esterification of the corresponding boronic acid with pinacol.

Materials:

-

2-Methylphenylboronic acid

-

Pinacol

-

Anhydrous solvent (e.g., dichloromethane, THF, or toluene)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-methylphenylboronic acid (1.0 equivalent).

-

Add an anhydrous solvent (e.g., dichloromethane) to dissolve the boronic acid.

-

Add pinacol (1.0-1.2 equivalents) to the solution.

-

Add a drying agent, such as anhydrous magnesium sulfate, to the reaction mixture to remove the water formed during the esterification.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to afford the pure 4,4,5,5-tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane as a colorless liquid or low-melting solid.

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

4,4,5,5-tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane is a key reagent in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds.

Materials:

-

Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 equivalent)

-

4,4,5,5-tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system) (typically 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

-

Solvent system (e.g., a mixture of an organic solvent like dioxane, toluene, or DMF, and water)

Procedure:

-

To a reaction vessel, add the aryl or heteroaryl halide, 4,4,5,5-tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) multiple times.

-

Add the degassed solvent system to the reaction mixture.

-

Add the palladium catalyst to the mixture under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC, GC-MS, or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl product.

Representative Yields for Suzuki-Miyaura Coupling:

The yield of Suzuki-Miyaura coupling reactions using 4,4,5,5-tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane is highly dependent on the specific substrates, catalyst, and reaction conditions. However, for many aryl and heteroaryl halides, yields are typically reported in the range of 70-95%.

Reaction Mechanisms and Workflows

Suzuki-Miyaura Coupling Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Synthesis and Application

The following diagram illustrates a typical experimental workflow from the synthesis of the boronate ester to its application in a Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for the synthesis and use of the boronate ester.

Conclusion

4,4,5,5-Tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane is an indispensable reagent for the construction of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. Its stability, ease of handling, and high reactivity make it a preferred building block in the synthesis of a wide array of organic molecules. For professionals in drug discovery and development, a thorough understanding of its properties and reaction protocols is essential for the efficient design and execution of synthetic routes to novel therapeutic agents. The information provided in this guide serves as a foundational resource for the effective application of this versatile compound in research and development.

References

An In-depth Technical Guide to o-Tolylboronic Acid Pinacol Ester: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Tolylboronic acid pinacol ester, systematically named 4,4,5,5-tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane, is a vital organoboron compound extensively utilized in modern organic synthesis. Its stability, ease of handling compared to the corresponding boronic acid, and versatility in carbon-carbon bond formation reactions, particularly the Suzuki-Miyaura cross-coupling, have established it as a cornerstone reagent in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and key applications relevant to researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

o-Tolylboronic acid pinacol ester is a white to off-white solid or a colorless liquid at room temperature, a characteristic that is influenced by its relatively low melting point. The pinacol ester group confers greater stability and improved solubility in organic solvents compared to the free boronic acid, making it a preferred reagent in many synthetic applications.

Table 1: Quantitative Physical and Chemical Properties of o-Tolylboronic Acid Pinacol Ester

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₉BO₂ | [1][2] |

| Molecular Weight | 218.10 g/mol | [1][2] |

| CAS Number | 195062-59-0 | [3] |

| Melting Point | 18 °C | [3] |

| Boiling Point | 303.1 °C at 760 mmHg | [3] |

| Appearance | White to off-white solid or colorless liquid | [2] |

| Solubility | Good solubility in common organic solvents such as chloroform, 3-pentanone, acetone, and dipropyl ether. Low solubility in hydrocarbons. | [4][5][6] |

| Stability | Susceptible to hydrolysis, especially under acidic or basic conditions. The rate of hydrolysis is influenced by pH and substituents on the aromatic ring. Generally more stable than the corresponding boronic acid. | [7][8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and purity assessment of o-tolylboronic acid pinacol ester.

¹H and ¹³C NMR Spectroscopy

Expected ¹H NMR (in CDCl₃, 400 MHz):

-

Aromatic Protons (4H): A multiplet in the range of δ 7.1-7.8 ppm. The ortho, meta, and para protons of the tolyl group will exhibit complex splitting patterns due to their coupling with each other.

-

Methyl Protons (Aromatic) (3H): A singlet around δ 2.5 ppm.

-

Pinacol Methyl Protons (12H): A singlet at approximately δ 1.3 ppm.

Expected ¹³C NMR (in CDCl₃, 100 MHz):

-

Aromatic Carbons (6C): Peaks in the region of δ 125-145 ppm. The carbon attached to the boron atom is expected to be broad and may be difficult to observe due to quadrupolar relaxation.

-

Pinacol Carbons (quaternary) (2C): A peak around δ 83 ppm.

-

Aromatic Methyl Carbon (1C): A peak around δ 21 ppm.

-

Pinacol Methyl Carbons (4C): A peak around δ 25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of o-tolylboronic acid pinacol ester would be characterized by the following key absorption bands:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1600 and 1480 cm⁻¹

-

B-O stretching: A strong, broad band around 1350 cm⁻¹

-

C-O stretching: Around 1140 cm⁻¹

Experimental Protocols

Synthesis of o-Tolylboronic Acid Pinacol Ester

This protocol describes the synthesis of o-tolylboronic acid pinacol ester from o-tolylboronic acid and pinacol.

Workflow for the Synthesis of o-Tolylboronic Acid Pinacol Ester

Caption: A generalized workflow for the synthesis of o-tolylboronic acid pinacol ester.

Materials:

-

o-Tolylboronic acid

-

Pinacol

-

Anhydrous diethyl ether (or another suitable aprotic solvent like THF or dichloromethane)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for filtration and concentration

Procedure:

-

In a clean, dry round-bottom flask, dissolve o-tolylboronic acid (1 equivalent) and pinacol (1.0-1.2 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

To the resulting solution, add anhydrous magnesium sulfate (1.5-2.0 equivalents) to act as a dehydrating agent.

-

Stir the suspension at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture to remove the magnesium sulfate and any other solid residues.

-

Wash the solid residue with a small amount of fresh anhydrous diethyl ether.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.

-

The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure o-tolylboronic acid pinacol ester.

Suzuki-Miyaura Cross-Coupling Reaction

o-Tolylboronic acid pinacol ester is a key coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction to form biaryl compounds.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

o-Tolylboronic acid pinacol ester (1.0-1.5 equivalents)

-

Aryl or vinyl halide/triflate (1 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, often with a small amount of water)

-

Schlenk flask or sealed tube

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

To a Schlenk flask or sealed tube under an inert atmosphere, add the aryl or vinyl halide/triflate, o-tolylboronic acid pinacol ester, the palladium catalyst, and the base.

-

Add the degassed solvent(s) to the flask.

-

Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (usually 2-24 hours). Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Applications in Drug Development and Organic Synthesis

The primary application of o-tolylboronic acid pinacol ester lies in its role as a building block in the synthesis of complex organic molecules. Its utility in the Suzuki-Miyaura coupling reaction allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the construction of pharmaceutical compounds and advanced materials. The "o-tolyl" moiety can be a crucial structural element in various biologically active molecules, and the pinacol ester provides a stable and reliable method for its introduction into a target structure.

Conclusion

o-Tolylboronic acid pinacol ester is a versatile and valuable reagent for organic chemists, particularly in the fields of medicinal chemistry and materials science. Its favorable physical and chemical properties, including enhanced stability and solubility compared to its corresponding boronic acid, make it an ideal choice for a wide range of synthetic transformations. A thorough understanding of its properties and the experimental protocols for its use, as outlined in this guide, is essential for its effective application in the laboratory.

References

- 1. rsc.org [rsc.org]

- 2. 3-Tolylboronic acid pinacol ester 253342-48-2 [sigmaaldrich.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Arylboronic Pinacol Esters: From Discovery to Modern Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Reagent

Arylboronic acids and their corresponding esters have become indispensable tools in modern organic synthesis, materials science, and medicinal chemistry. Their prominence is largely due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.[1] Among the various forms of organoboron compounds, arylboronic acid pinacol esters (ArBpins) have emerged as particularly valuable due to their enhanced stability, ease of handling, and compatibility with a wide range of reaction conditions compared to their boronic acid counterparts.[2][3][4]

This technical guide provides an in-depth exploration of the discovery, history, synthesis, and application of arylboronic pinacol esters. It includes detailed experimental protocols for their preparation and subsequent use in cross-coupling reactions, quantitative data to illustrate reaction scope and efficiency, and diagrams to clarify key mechanistic and procedural workflows.

Historical Perspective: Key Milestones and Pioneers

The journey of arylboronic pinacol esters is intrinsically linked to the development of palladium-catalyzed cross-coupling reactions.

-

1979-1981: The Suzuki-Miyaura Coupling: Working with his colleague Norio Miyaura, Akira Suzuki first reported the palladium-catalyzed cross-coupling of organoboron compounds with organic halides.[5] Their seminal papers in the early 1980s established that boronic acids could serve as effective nucleophilic partners for C-C bond formation, a discovery for which Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry in 2010.[1]

-

1995: The Miyaura Borylation Reaction: A pivotal advancement came in 1995 when the research groups of Norio Miyaura and Tatsuo Ishiyama published a direct method for synthesizing arylboronic esters.[6][7] This reaction, now known as the Miyaura borylation, involves the palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[2][8] This innovation provided a highly practical and functional group tolerant route to arylboronic pinacol esters, which were often more stable and easier to purify than the corresponding boronic acids prepared through traditional methods involving organolithium or Grignard reagents.[2][9]

-

Post-1995: Expansion and Innovation: Following the establishment of the Miyaura borylation, the field has seen continuous innovation. This includes the development of more active and specialized catalyst systems, the expansion of the substrate scope, and the discovery of alternative synthetic routes such as the iridium-catalyzed C-H borylation of arenes and metal-free Sandmeyer-type borylations of arylamines.[5][9][10][11]

Core Chemical Principles and Structures

Arylboronic pinacol esters are characterized by a boron atom bonded to an aryl group and two oxygen atoms of a pinacol (2,3-dimethyl-2,3-butanediol) ligand, forming a five-membered dioxaborolane ring. This structure confers significantly greater stability against degradation pathways like protodeboronation compared to the parent boronic acid.[3]

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Borylation - Wikipedia [en.wikipedia.org]

- 6. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters [organic-chemistry.org]

- 7. Norio Miyaura - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. ftp.orgsyn.org [ftp.orgsyn.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

Pinacol Boronic Esters: A Technical Guide to a Versatile Tool in Organic Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Pinacol boronic esters have become indispensable reagents in modern organic chemistry, offering a unique combination of stability, versatility, and reactivity. Their widespread adoption, particularly in the pharmaceutical and materials science sectors, is a testament to their reliability in forming carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth exploration of the core features, advantages, and applications of pinacol boronic esters, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their synthetic endeavors.

Core Features and Key Advantages

Pinacol boronic esters are derivatives of boronic acids where the boronic acid moiety is protected by a pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This structural feature imparts several key advantages over their free boronic acid counterparts.

Enhanced Stability: The primary advantage of pinacol esters lies in their significantly improved stability.[1][2] The pinacol group sterically shields the boron atom, making the molecule less susceptible to moisture and air.[2] This contrasts with free boronic acids, which are prone to dehydration to form cyclic trimers known as boroxines, and can also undergo protodeboronation.[3] This enhanced stability translates to a longer shelf-life, easier handling and purification by chromatography, and greater reproducibility in reactions.[1][3] While pinacol boronates are more stable than methyl borinates, they can still be susceptible to hydrolysis under certain conditions.[1][4]

Broad Compatibility and Milder Reaction Conditions: Pinacol boronic esters are compatible with a wide range of functional groups, allowing for their use in complex, multi-step syntheses.[2] They often react under mild conditions, which is crucial for preserving delicate functionalities within a molecule.[2]

Versatility in Chemical Transformations: While most renowned for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, the utility of pinacol boronic esters extends to a variety of other important chemical transformations, including Chan-Lam amination, the Petasis reaction, and C-H borylation.[5][6][7]

Data Presentation: A Quantitative Overview

The following tables summarize quantitative data for key reactions involving pinacol boronic esters, providing a comparative look at their performance under various conditions.

Table 1: Miyaura Borylation of Aryl Halides

| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromotoluene | Pd(dppf)Cl₂ | KOAc | Dioxane | 80 | 8 | 85 | [8] |

| 2 | 4-Chlorobenzonitrile | Pd(dba)₂/PCy₃ | K₃PO₄ | Dioxane | 100 | 18 | 92 | [8] |

| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ | KOAc | DMSO | 80 | 5 | 96 | [9] |

| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ | KOAc | Dioxane | 80 | 12 | 75 | [10] |

| 5 | 3-Bromoquinoline | Pd₂(dba)₃/XPhos | K₂CO₃ | Toluene | 110 | 16 | 88 | [11] |

Table 2: Suzuki-Miyaura Coupling of Aryl Pinacol Boronic Esters with Aryl Halides

| Entry | Aryl Pinacol Boronate | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid pinacol ester | 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [12] |

| 2 | 4-Tolylboronic acid pinacol ester | 2-Chloropyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 89 | [13] |

| 3 | 4-Cyanophenylboronic acid pinacol ester | 4-Bromobenzaldehyde | Pd(dppf)Cl₂ | Na₂CO₃ | DMF/H₂O | 90 | 6 | 91 | [10] |

| 4 | Thiophene-2-boronic acid pinacol ester | 2-Bromothiophene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [14] |

| 5 | 2-Pyridineboronic acid pinacol ester | 4-Chlorotoluene | Pd₂(dba)₃/RuPhos | K₃PO₄ | t-Amyl alcohol | 110 | 24 | 78 | [14] |

Table 3: Chan-Lam Amination of Aryl Pinacol Boronic Esters

| Entry | Aryl Pinacol Boronate | Amine | Copper Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid pinacol ester | Aniline | Cu(OAc)₂ | MeCN/EtOH | RT | 24 | 75 | [5][15] |

| 2 | 4-Methoxyphenylboronic acid pinacol ester | Benzylamine | Cu(OAc)₂ | MeCN | RT | 24 | 85 | [5][15] |

| 3 | 4-Chlorophenylboronic acid pinacol ester | Morpholine | CuF₂/DTBP | Toluene | 110 | 12 | 90 | [16] |

| 4 | 3-Pyridylboronic acid pinacol ester | Piperidine | Cu(OAc)₂ | MeCN | RT | 24 | 72 | [5][15] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of pinacol boronic esters and their application in the Suzuki-Miyaura coupling reaction.

Synthesis of Aryl Pinacol Boronic Esters via Miyaura Borylation

Materials:

-

Aryl halide (1.0 mmol)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Potassium acetate (KOAc) (3.0 mmol)

-

Anhydrous dioxane (5 mL)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and heating plate

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask or sealed tube, add the aryl halide, bis(pinacolato)diboron, palladium catalyst, and potassium acetate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add anhydrous, degassed dioxane via syringe.

-

Seal the vessel and stir the reaction mixture at 80-100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aryl pinacol boronic ester.[8]

Suzuki-Miyaura Cross-Coupling Reaction

Materials:

-

Aryl pinacol boronic ester (1.2 mmol)

-

Aryl halide (1.0 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent system (e.g., Toluene/H₂O, 4:1, 5 mL)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a round-bottom flask, add the aryl pinacol boronic ester, aryl halide, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[12]

Visualization of Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key decision-making processes and experimental workflows relevant to the use of pinacol boronic esters.

Caption: Decision tree for selecting the appropriate boronic acid derivative.

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: Key advantages and applications of pinacol boronic esters.

Applications in Drug Discovery and Development

Pinacol boronic esters are pivotal in the synthesis of numerous pharmaceutical compounds due to their reliability and efficiency in constructing complex molecular architectures.[3][17] Their use as key building blocks allows for the late-stage functionalization of drug candidates, a crucial strategy in medicinal chemistry.

Case Study: Synthesis of Remibrutinib Remibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor, utilizes a pinacol boronic ester intermediate in its synthesis.[17] The key building block, 5-Fluoro-2-Methyl-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline, enables the crucial Suzuki-Miyaura coupling step to construct the core structure of the drug molecule.[17] The stability and reactivity of the pinacol ester are essential for the high-yielding and scalable synthesis required for pharmaceutical production.[17]

Case Study: Synthesis of Baricitinib Baricitinib, an oral inhibitor of Janus kinase 1 (JAK1) and JAK2, also relies on a pinacol boronic ester intermediate in its manufacturing process.[18] Specifically, 4-pyrazole boronic acid pinacol ester is a key raw material for the synthesis of this important therapeutic agent.[18] The use of the pinacol ester facilitates the construction of the pyrazole-containing core of Baricitinib.

The application of pinacol boronic esters in the synthesis of these and other FDA-approved drugs underscores their importance in the pharmaceutical industry. Their ability to streamline synthetic routes and improve overall efficiency contributes significantly to the discovery and development of new medicines.[19]

Conclusion

Pinacol boronic esters are a cornerstone of modern organic synthesis, offering a powerful and reliable tool for the construction of complex molecules. Their enhanced stability, broad functional group tolerance, and versatility in a range of chemical transformations make them particularly valuable for researchers in academia and industry, especially within the demanding field of drug discovery and development. The data, protocols, and workflows presented in this guide aim to provide a comprehensive resource for scientists looking to leverage the full potential of these remarkable reagents.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 5. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Miyaura Borylation Reaction [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nbinno.com [nbinno.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]

- 16. CuF2/DTBP-Catalyzed Chan-Lam Coupling of Oxazolidinones with Arylboronic Acid Pinacol Ester: Scope and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]

- 19. mdpi.com [mdpi.com]

Commercial Availability and Technical Guide: 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane

An In-depth Technical Resource for Researchers and Drug Development Professionals

Introduction

4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane, also known as o-tolylboronic acid pinacol ester, is a key organoboron compound widely utilized in organic synthesis. Its prominence stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry and drug development, enabling the efficient construction of carbon-carbon bonds to assemble complex molecular architectures. This guide provides a comprehensive overview of the commercial availability, key properties, and synthetic applications of this valuable reagent.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several key vendors, providing a comparative overview of purity, quantity, and product numbers. Pricing is subject to change and should be verified on the respective supplier websites.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| TCI America (via Fisher Scientific) | This compound | 195062-59-0 | >97.0% (GC) | 1g, 5g[1] |

| Oakwood Chemical | This compound | 195062-59-0 | Not specified | Not specified[2] |

| CymitQuimica | This compound | 195062-59-0 | >97.0% (GC)(T) | 1g, 5g[3] |

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a reagent is crucial for its effective use in experimental settings.

| Property | Value |

| Molecular Formula | C13H19BO2[2] |

| Molecular Weight | 218.11 g/mol [2] |

| Appearance | Colorless to Almost colorless clear liquid[3] |

| CAS Number | 195062-59-0[2] |

| InChI Key | NUFSJKMRPYGNHV-UHFFFAOYSA-N[1] |

| SMILES | Cc1ccccc1B1OC(C)(C)C(C)(C)O1[3] |

Core Application: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of C-C bonds.[5][6] This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like this compound) with an organic halide or triflate. Its significance in drug discovery is immense, as it allows for the modular and efficient synthesis of biaryl and other complex scaffolds present in many pharmaceutical agents.[5]

A generalized workflow for a Suzuki-Miyaura coupling reaction is depicted below.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction. Specific conditions such as the choice of catalyst, base, solvent, and reaction temperature may need to be optimized for a particular substrate combination.

Materials:

-

Aryl halide or triflate (1.0 equiv)

-

This compound (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%)

-

Base (e.g., K2CO3, Cs2CO3, 2-3 equiv)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane, DMF)

-

Reaction vessel (e.g., round-bottom flask)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the aryl halide or triflate, this compound, palladium catalyst, and base.

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at room temperature or heat to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to afford the desired coupled product.

The logical relationship for the key steps in this protocol is illustrated in the diagram below.

Caption: Logical flow of a typical Suzuki-Miyaura experimental protocol.

Conclusion

This compound is a commercially accessible and highly valuable reagent for the synthesis of complex organic molecules. Its primary application in the Suzuki-Miyaura coupling reaction provides a robust and versatile method for the formation of carbon-carbon bonds, a critical transformation in the field of drug discovery and development. Researchers and scientists can leverage the information provided in this guide to effectively source and utilize this compound in their synthetic endeavors.

References

- 1. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. This compound [oakwoodchemical.com]

- 3. This compound [cymitquimica.com]

- 4. 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane | C13H19BO2 | CID 2760598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]

- 6. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides detailed protocols and guidance for the use of 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane, a sterically hindered boronic ester, in Suzuki-Miyaura reactions. The pinacol ester functionality enhances the stability of the organoboron reagent compared to the corresponding boronic acid, mitigating issues like protodeboronation.[2][4][5] The ortho-methyl group on the tolyl substituent introduces steric hindrance, which can present unique challenges and require careful optimization of reaction conditions. These protocols are designed to serve as a starting point for researchers developing synthetic routes to complex molecules, including active pharmaceutical ingredients.

Key Reaction Components and Considerations

Successful Suzuki-Miyaura coupling of sterically hindered substrates like this compound with various organic halides (Ar-X) is highly dependent on the judicious selection of the catalyst system, base, and solvent.

-

Palladium Catalyst: The choice of palladium precursor and ligand is critical. Electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, especially with sterically demanding substrates.[3][4]

-

Base: The base plays a crucial role in the transmetalation step. A careful screening of bases is often necessary, as excessively strong bases can lead to side reactions like protodeboronation, while weak bases may result in sluggish or incomplete reactions.[4]

-

Solvent: The solvent system influences the solubility of the reactants and the activity of the catalyst and base. Aprotic polar solvents are commonly employed, and the addition of water can be essential for the activity of certain bases.[2][6]

-

Temperature: Reaction temperature can significantly impact the reaction rate and yield. Microwave irradiation can sometimes be used to accelerate slow reactions.[7]

Data Presentation: Optimization of Reaction Parameters

The following tables summarize the typical effects of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving sterically hindered boronic esters. These are generalized trends and optimal conditions should be determined experimentally for each specific substrate combination.

Table 1: Effect of Catalyst and Ligand on Yield

| Catalyst Precursor (mol%) | Ligand (mol%) | Typical Yield Range (%) | Notes |

| Pd(OAc)₂ (2-5) | SPhos (4-10) | 70-95 | Effective for a broad range of aryl and heteroaryl halides. |

| Pd₂(dba)₃ (1-3) | XPhos (2-6) | 75-98 | Often provides high turnover numbers and is effective for challenging couplings. |

| Pd(PPh₃)₄ (5-10) | - | 40-80 | A classic catalyst, but may be less effective for sterically hindered substrates. |

| PdCl₂(dppf) (3-5) | - | 60-90 | Good for a variety of substrates, particularly in biphasic conditions.[7] |

Table 2: Effect of Base on Yield

| Base (equivalents) | Typical Yield Range (%) | Notes |

| K₃PO₄ (2-3) | 70-95 | A versatile and often effective base for sterically hindered couplings.[4] |

| Cs₂CO₃ (2-3) | 75-98 | A strong inorganic base that can be highly effective but also more expensive.[4] |

| K₂CO₃ (2-3) | 60-90 | A common and cost-effective base, often used in aqueous solvent mixtures.[4][8] |

| Et₃N (3-4) | 30-60 | Organic bases are generally less effective for this type of coupling. |

Table 3: Effect of Solvent on Yield

| Solvent | Typical Yield Range (%) | Notes |

| Dioxane/H₂O | 70-95 | A widely used solvent system that often gives reproducible results. |

| Toluene/H₂O | 65-90 | Another common biphasic system, particularly with inorganic bases. |

| THF/H₂O | 60-85 | Effective, but THF's lower boiling point may limit reaction temperature. |

| DMF | 50-80 | A polar aprotic solvent that can be useful for substrates with poor solubility. |

Experimental Protocols

The following are general protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. These should be considered as starting points and may require optimization.

Protocol 1: General Conditions with Pd(OAc)₂/SPhos

-

Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 equiv).

-

Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02-0.05 mmol, 2-5 mol%) and SPhos (0.04-0.10 mmol, 4-10 mol%). Add this mixture to the reaction vessel.

-

Solvent Addition: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen). Add degassed dioxane (5 mL) and water (1 mL).

-

Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conditions for Challenging Substrates with Pd₂(dba)₃/XPhos

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and Cs₂CO₃ (3.0 mmol, 3.0 equiv) to a dry reaction vessel.

-

Catalyst Addition: Add Pd₂(dba)₃ (0.01-0.03 mmol, 1-3 mol%) and XPhos (0.02-0.06 mmol, 2-6 mol%).

-

Solvent Addition: Add degassed toluene (10 mL).

-

Reaction: Seal the vessel and heat the mixture at 100-120 °C with vigorous stirring. Monitor the reaction progress.

-

Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A general workflow for the Suzuki-Miyaura cross-coupling experiment.

Troubleshooting

-

Low or No Conversion: This can be due to an inefficient catalyst system for the specific substrates. Consider screening different ligands and palladium sources. Ensure the base is appropriate and that the reaction is run under anhydrous and inert conditions if necessary, although some water is often required.[4]

-

Protodeboronation: The loss of the boronic ester group can be a significant side reaction, especially with strong bases or extended reaction times.[4][5] Using a milder base (e.g., K₃PO₄ instead of stronger options), minimizing reaction time, and ensuring anhydrous conditions (if the chosen base allows) can help. The use of the pinacol ester is already a strategy to mitigate this issue.[4]

-

Homocoupling: The formation of biaryl products from the coupling of two boronic ester molecules can occur. This can sometimes be minimized by the slow addition of the boronic ester to the reaction mixture.[4]

By carefully considering these factors and utilizing the provided protocols as a starting point, researchers can effectively employ this compound in Suzuki-Miyaura cross-coupling reactions for the synthesis of a wide range of valuable compounds.

References

- 1. Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yoneda Labs [yonedalabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: The Role of 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane in Drug Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane, also known as o-tolylboronic acid pinacol ester, is a pivotal organoboron compound in modern drug discovery and development. Its primary utility lies in its application as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of medicinal chemistry, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures, particularly biaryl and heteroaryl scaffolds. These structural motifs are prevalent in a wide array of biologically active molecules, including numerous approved drugs and clinical candidates targeting a variety of diseases.